Ethyl-L-NIO hydrochloride

Nitric Oxide Synthase Isoform Selectivity Enzyme Inhibition

Choose Ethyl-L-NIO hydrochloride for its unique dual mechanism: direct competitive nNOS inhibition with ~3.4-fold selectivity over eNOS, plus potent hDDAH-1 blockade (Ki=32 µM) that elevates ADMA for indirect pan-NOS suppression. This reversible, saturation-stable analog of vinyl-L-NIO enables precise nNOS/eNOS discrimination in vascular studies, washout recovery experiments, and DDAH-ADMA-NOS pathway modeling—applications where non-selective L-NIO or irreversible inactivators fail. Well-characterized isoform Ki profiles (nNOS Ki=5.3 µM, iNOS Ki=12 µM, eNOS Ki=18 µM) ensure reproducible benchmarking across assay systems.

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
CAS No. 150403-88-6
Cat. No. B013602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-L-NIO hydrochloride
CAS150403-88-6
SynonymsL-NIO
N(G)-iminoethylornithine
N5-(1-iminoethyl)-L-ornithine
Molecular FormulaC7H15N3O2
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=NCCCC(C(=O)O)N)N
InChIInChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1
InChIKeyUYZFAUAYFLEHRC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl-L-NIO Hydrochloride (CAS 150403-88-6) Procurement Overview: A Modestly Selective Nitric Oxide Synthase (NOS) Inhibitor


Ethyl-L-NIO hydrochloride (CAS 150403-88-6) is a chemical compound utilized as a research tool to investigate nitric oxide (NO) signaling pathways. It is the saturated analog of vinyl-L-NIO and functions primarily as a competitive inhibitor of nitric oxide synthase (NOS) enzymes, which catalyze the production of NO from L-arginine [1]. This compound exhibits a modest degree of selectivity among the three main NOS isoforms (neuronal/nNOS, endothelial/eNOS, and inducible/iNOS), making it a useful agent for studies where complete isoform ablation is not desired or for probing the nuances of NOS inhibition . Furthermore, Ethyl-L-NIO has been identified as an inhibitor of human dimethylarginine dimethylaminohydrolase 1 (hDDAH-1), an enzyme involved in regulating endogenous NOS inhibitors, offering a secondary, distinct mechanism of modulating the NO pathway [2].

Why Ethyl-L-NIO Hydrochloride (CAS 150403-88-6) Cannot Be Interchanged with Common NOS Inhibitors Like L-NIO or L-NMMA


The family of NOS inhibitors is chemically diverse, and minor structural modifications can lead to significant differences in potency, isoform selectivity, and mechanism of action. Therefore, assuming functional equivalence among compounds like L-NIO, L-NMMA, L-NAME, or 1400W is scientifically flawed. For example, while L-NIO is a potent, non-selective inhibitor of all three NOS isoforms, its ethyl analog, Ethyl-L-NIO, demonstrates a distinct selectivity profile that favors neuronal NOS over the endothelial isoform . Furthermore, the presence of a secondary target, such as hDDAH-1 for Ethyl-L-NIO, is not a shared feature of many other common NOS inhibitors, adding another layer of functional differentiation [1]. The quantitative evidence below details these specific, measurable differences that make generic substitution a significant risk to experimental reproducibility and accurate data interpretation.

Quantitative Differentiation of Ethyl-L-NIO Hydrochloride: Selectivity, Potency, and Mechanism Data


Ethyl-L-NIO Exhibits a Distinct NOS Isoform Selectivity Profile Compared to its Parent Compound L-NIO

Ethyl-L-NIO differentiates itself from its parent analog, L-NIO, by its selectivity profile for neuronal NOS (nNOS) over endothelial NOS (eNOS). Ethyl-L-NIO shows approximately 3.4-fold selectivity for nNOS (Ki = 5.3 µM) over eNOS (Ki = 18 µM). In contrast, L-NIO is a potent but non-selective inhibitor, exhibiting only a 2.3-fold preference for nNOS (Ki = 1.7 µM) over eNOS (Ki = 3.9 µM) . The reduced selectivity of L-NIO makes it a less suitable tool for experiments aiming to dissect the role of nNOS specifically.

Nitric Oxide Synthase Isoform Selectivity Enzyme Inhibition

Ethyl-L-NIO Inhibits hDDAH-1, a Secondary Target Not Engaged by Classic NOS Inhibitors like L-NMMA or L-NAME

Beyond NOS inhibition, Ethyl-L-NIO is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (hDDAH-1), with a Ki of 32 µM and an IC50 of 70 µM [1]. This is a unique and differentiating feature not shared by many classical NOS inhibitors like L-NMMA or L-NAME, which are not reported to have this activity [2]. By inhibiting hDDAH-1, Ethyl-L-NIO can indirectly elevate levels of asymmetric dimethylarginine (ADMA), an endogenous NOS inhibitor, adding a second layer of modulation to the NO signaling pathway.

hDDAH-1 Dimethylarginine Dimethylaminohydrolase Dual-Target Inhibitor

Ethyl-L-NIO's Moderate Potency Contrasts with the High Potency of iNOS-Selective 1400W

In experimental models focused on inducible NOS (iNOS), the choice between Ethyl-L-NIO and a highly potent iNOS-selective inhibitor like 1400W is critical. Ethyl-L-NIO inhibits iNOS with a Ki of 12 µM, indicating moderate activity. In stark contrast, 1400W is a slow, tight-binding inhibitor of iNOS with a Ki of 7 nM, making it over 1,700 times more potent against this isoform [1]. Therefore, while Ethyl-L-NIO provides a modest, broad-spectrum inhibition, 1400W is the unequivocal choice for experiments requiring near-complete and highly specific ablation of iNOS activity.

iNOS Inhibition Potency Comparison 1400W

Ethyl-L-NIO is a Reversible Inhibitor, Unlike the Irreversible nNOS Inactivator Vinyl-L-NIO

A key functional distinction between Ethyl-L-NIO and its close structural analog, vinyl-L-NIO (L-VNIO), lies in their mechanism of action. Ethyl-L-NIO acts as a reversible, competitive inhibitor of nNOS and does not inactivate the enzyme in the presence of NADPH and O2 . In contrast, vinyl-L-NIO is a mechanism-based, irreversible inactivator of nNOS (kinact = 0.078 min-1, KI = 90 nM) [1]. This means that vinyl-L-NIO permanently disables the enzyme, leading to long-lasting effects, while Ethyl-L-NIO's effects are transient and dependent on its local concentration.

Reversible Inhibition Mechanism-Based Inactivation nNOS

Optimal Research Applications for Ethyl-L-NIO Hydrochloride (CAS 150403-88-6) Based on Its Differentiated Profile


Dissecting the Roles of nNOS vs. eNOS in Vascular Biology

In vascular tissue studies, where both nNOS and eNOS are expressed and contribute to vascular tone, Ethyl-L-NIO's ~3.4-fold selectivity for nNOS over eNOS makes it a more refined tool than the non-selective parent compound L-NIO . Researchers can use Ethyl-L-NIO to partially inhibit nNOS-derived NO while having a less pronounced effect on eNOS, allowing for a more nuanced interpretation of the relative contributions of each isoform to physiological responses like vasodilation or neurotransmission.

Investigating the DDAH-ADMA-NOS Axis in Cardiovascular and Renal Pathophysiology

Given its potent inhibition of hDDAH-1 (Ki = 32 µM) [1], Ethyl-L-NIO is uniquely positioned for studies exploring the pathophysiological role of the DDAH-ADMA-NOS pathway. By inhibiting DDAH-1, Ethyl-L-NIO is expected to increase cellular ADMA levels, thereby indirectly inhibiting all NOS isoforms. This dual-pronged effect (direct NOS inhibition + indirect inhibition via ADMA accumulation) makes it a superior tool for modeling conditions of elevated ADMA, such as those seen in chronic kidney disease or cardiovascular disorders, compared to NOS inhibitors that lack this DDAH-1 activity.

Acute in vitro NOS Inhibition Studies Requiring Washout Recovery

For experimental protocols that involve acute NOS inhibition followed by a washout period to assess the recovery of NO signaling, Ethyl-L-NIO's reversible mechanism of action is essential . Unlike the irreversible inactivator vinyl-L-NIO, the effects of Ethyl-L-NIO are not permanent and can be reversed upon removal of the compound from the experimental system. This property makes it well-suited for dose-response curves, time-course experiments, and studies of cellular adaptation to transient NOS inhibition.

Benchmarking NOS Inhibitor Activity in Heterologous Expression Systems

In experiments where cells are transfected to overexpress a single NOS isoform (e.g., nNOS), Ethyl-L-NIO's well-characterized and moderate inhibition profile (nNOS Ki = 5.3 µM, iNOS Ki = 12 µM, eNOS Ki = 18 µM) serves as an excellent internal control or benchmark. Its predictable activity across isoforms provides a stable reference point for comparing the potency and selectivity of novel or less characterized NOS inhibitors in the same assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl-L-NIO hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.